molecular formula C6H10N2O3 B14805191 (3R,6R)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione

(3R,6R)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione

Cat. No.: B14805191
M. Wt: 158.16 g/mol
InChI Key: JJDWARJCLFFKRT-QWWZWVQMSA-N
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Description

(3R,6R)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diacid or its derivative. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The methyl group can be substituted with other functional groups to create a variety of analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(3R,6R)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (3R,6R)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3R,6R)-3-(Hydroxymethyl)piperazine-2,5-dione: Lacks the methyl group at the 6-position.

    (3R,6R)-6-Methylpiperazine-2,5-dione: Lacks the hydroxymethyl group at the 3-position.

    (3R,6R)-3-(Hydroxymethyl)-6-ethylpiperazine-2,5-dione: Has an ethyl group instead of a methyl group at the 6-position.

Uniqueness

(3R,6R)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione is unique due to the presence of both the hydroxymethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct advantages in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(3R,6R)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione

InChI

InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10)/t3-,4-/m1/s1

InChI Key

JJDWARJCLFFKRT-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](C(=O)N1)CO

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CO

Origin of Product

United States

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